9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene
Overview
Description
9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene is an organic compound with the molecular formula C58H82 and a molecular weight of 779.27 g/mol . It is a derivative of bifluorene, characterized by the presence of four octyl groups attached to the fluorene core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the starting material.
Alkylation: The fluorene undergoes alkylation with octyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the octyl groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Scientific Research Applications
9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is utilized in the synthesis of novel materials with specific optical and electronic characteristics.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene involves its interaction with molecular targets through its fluorene core and octyl groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and material science. The pathways involved include electron transfer and conjugation with other molecular systems .
Comparison with Similar Compounds
Similar compounds to 9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene include:
7-bromo-9,9,9’,9’-tetraoctyl-9H,9’H-2,2’-bifluorene: This compound has a bromine atom attached to the fluorene core, which can alter its reactivity and applications.
7,7’-dibromo-9,9,9’,9’-tetraoctyl-9H,9’H-2,2’-bifluorene:
The uniqueness of 9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene lies in its specific substitution pattern and the resulting electronic properties, making it particularly valuable in the field of organic electronics.
Properties
IUPAC Name |
2-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPCLHPJHRSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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